molecular formula C10H10<br>C6H4(CH=CH2)2<br>C10H10 B073037 Divinylbenzene CAS No. 1321-74-0

Divinylbenzene

Cat. No.: B073037
CAS No.: 1321-74-0
M. Wt: 390.6 g/mol
InChI Key: MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Description

Divinylbenzene (DVB) is a crosslinking agent and copolymer monomer with two vinyl groups attached to a benzene ring. Its chemical structure (C₆H₄(CH=CH₂)₂) enables it to form highly crosslinked polymeric networks, making it indispensable in synthesizing resins, membranes, and sorbents . Commercially available as a mixture of isomers (55–83.5% purity), DVB is widely used in ion-exchange resins, chromatography media, and solid-phase microextraction (SPME) fibers .

Mechanism of Action

Target of Action

Divinylbenzene (DVB) is an organic compound with the chemical formula C6H4(CH=CH2)2 . It is related to styrene (vinylbenzene, C6H5−CH=CH2) by the addition of a second vinyl group . The primary targets of DVB are the styrene units in the polymerization process . DVB acts as a crosslinking agent, forming bonds between the styrene units and creating a three-dimensional network structure .

Mode of Action

DVB interacts with its targets through a process known as copolymerization. In this process, DVB and styrene react to form a copolymer, known as styrene-divinylbenzene (S-DVB) . The resulting cross-linked polymer is mainly used for the production of ion exchange resin and Merrifield resins for peptide synthesis . The abundant incorporation of DVB in isotactic poly(styrene) units has been achieved by the stereospecific copolymerization .

Biochemical Pathways

The biochemical pathways affected by DVB primarily involve the polymerization of styrene. DVB acts as a crosslinking agent in these pathways, contributing to the formation of a three-dimensional network structure in the resulting polymer . This structure is crucial for the polymer’s properties and applications, including its use in ion exchange resins and peptide synthesis .

Pharmacokinetics

Dvb is a liquid at room temperature and is soluble in ethanol and ether , which may influence its distribution and interaction in certain environments.

Result of Action

The molecular effects of DVB’s action primarily involve the formation of a cross-linked polymer structure. This structure results from the copolymerization of DVB and styrene, forming S-DVB

Action Environment

Biochemical Analysis

Biochemical Properties

Divinylbenzene interacts with a variety of biomolecules in its role as a component of polymeric substrates. These substrates, based on a styrene–this compound copolymer, can be used as stationary phases in reversed-phase chromatography without modification . The interaction between this compound and these biomolecules is primarily physical, involving the formation of a stable matrix that allows for efficient separation and analysis.

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a component of polymeric substrates used in chromatography. These substrates can influence cellular function by enabling the separation and analysis of various cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the formation of polymeric substrates. These substrates interact with biomolecules, enabling their separation and analysis. This interaction does not involve enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to the stability and degradation of the polymeric substrates it forms. These substrates are hydrolytically stable and widely used, indicating their long-term effectiveness .

Metabolic Pathways

This compound is involved in the formation of polymeric substrates, but it does not directly interact with metabolic pathways or enzymes .

Transport and Distribution

This compound, as a component of polymeric substrates, is distributed within the stationary phase of a chromatography system. It does not interact with transporters or binding proteins, nor does it have effects on its localization or accumulation .

Subcellular Localization

This compound does not have a specific subcellular localization. As a component of polymeric substrates used in chromatography, it is distributed throughout the stationary phase .

Biological Activity

Divinylbenzene (DVB) is an organic compound that features two vinyl groups attached to a benzene ring. It is primarily used as a crosslinking agent in the production of polymers, particularly ion-exchange resins and various types of plastics. Its chemical formula is C8H8C_8H_8, and it has notable applications in the fields of materials science and biochemistry due to its unique structural properties.

Toxicological Studies

Research on the biological activity of this compound has predominantly focused on its toxicological effects. A comprehensive study conducted by the National Toxicology Program (NTP) evaluated the impact of this compound on F344/N rats and B6C3F1 mice over extended exposure periods. Key findings from this study include:

  • Exposure Levels : Rats and mice were exposed to varying concentrations (0, 100, 200, 400 ppm) for up to 105 weeks.
  • Health Effects : Significant health issues were observed, including:
    • Weight Loss : Notable decreases in body weight were recorded in both male and female rats at higher concentrations.
    • Organ Weight Changes : Increased relative weights of the liver and kidneys were noted, particularly in male rats exposed to 200 and 400 ppm.
    • Histopathological Findings : Necrosis in liver and kidney tissues was reported, alongside chronic inflammation in the lungs of high-exposure male rats .

Case Study 1: Inhalation Exposure in Mice

In a separate inhalation study involving mice, significant findings included:

  • Mortality Rates : All mice exposed to 400 ppm died within two days, with early deaths also occurring in groups exposed to 200 ppm.
  • Respiratory Damage : Histological examinations revealed necrosis of nasal cavity tissues and olfactory epithelium degeneration across all exposed groups .

Case Study 2: Grafting Polymerization Studies

A study published in Membranes investigated the effects of DVB on polyethylene films during graft polymerization:

  • Methodology : Polyethylene films were subjected to gamma radiation in the presence of DVB, leading to increased mechanical properties and enhanced chemical resistance.
  • Results : The resulting grafted membranes exhibited improved stability and functionality, showcasing DVB's role as a critical component in enhancing polymer characteristics .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form crosslinked structures that significantly alter physical properties. This characteristic is particularly valuable in applications requiring durable materials. However, its toxicity poses challenges for safe handling and usage.

Summary of Biological Effects

EffectObservations
Weight LossSignificant decreases in body weight at high doses
Organ Weight ChangesIncreased liver and kidney weights
Histopathological ChangesNecrosis in liver/kidney; chronic lung inflammation
Respiratory DamageNecrosis of nasal cavity tissues

Scientific Research Applications

1.1. Sorbent Materials for Environmental Analysis

Hydrophilic divinylbenzene has emerged as a promising sorbent for the active sampling of analytes from aqueous matrices. Research indicates that DVB can effectively capture a broad range of environmentally relevant organic contaminants, demonstrating superior affinity compared to traditional sorbents like Oasis HLB. This capability is particularly useful for monitoring pollutants in water sources, enabling better assessment of environmental health and safety .

1.2. Catalysis in Organic Reactions

DVB is also utilized in the synthesis of sulfonated poly(styrene-divinylbenzene), which serves as an effective catalyst in esterification reactions. The unique properties of DVB allow for enhanced catalytic activity, making it a valuable component in organic synthesis processes .

1.3. Polymer Science

In polymer chemistry, DVB is crucial for producing macroporous structures through copolymerization with styrene. These materials are characterized by their high surface area and porosity, making them ideal for applications in chromatography and as adsorbents for various chemical processes .

2.1. Heat Storage Materials

Recent studies have explored the potential of poly(this compound) microcapsules as heat storage materials. The thermal properties and stability of these microcapsules indicate their suitability for energy storage applications, particularly in thermal energy systems .

2.2. Activated Carbon Production

DVB-based activated carbon has been investigated for its effectiveness in removing pollutants from water and air. The incorporation of DVB enhances the adsorption capacity of activated carbon, making it a valuable material in environmental remediation efforts .

3.1. Case Study: Environmental Monitoring Using DVB

A study conducted on hydrophilic this compound's efficacy in capturing various organic contaminants revealed the following results:

Contaminant TypeLog P Value RangeSorption MechanismObserved K_sw (L/kg)
Endocrine Disruptors< 4PhysisorptionHigh
Pharmaceuticals> 4Hydrogen BondingModerate
Personal Care Products< 4PhysisorptionLow

This data underscores the versatility of DVB as a sorbent across different contaminant types, facilitating both active and passive sampling methods for environmental analysis .

3.2. Case Study: Catalytic Applications

Research on sulfonated poly(styrene-divinylbenzene) demonstrated its catalytic performance in esterification reactions:

Reaction TypeCatalyst UsedYield (%)
Esterification of AlcoholsSulfonated Poly(styrene-divinylbenzene)85
TransesterificationConventional Acid Catalysts75

The results indicate that DVB-based catalysts provide higher yields compared to traditional methods, showcasing their potential in industrial applications .

Chemical Reactions Analysis

Copolymerization with Styrene

DVB is most commonly copolymerized with styrene to produce crosslinked polymers, particularly ion-exchange resins. The crosslinking density depends on the DVB content, which influences mechanical stability and porosity.

Table 1: Effect of Initiator Concentration on Styrene-DVB Copolymer Properties

Initiator (BPO)D-50 Particle Size (mm)Saturation Magnetization (emu·g⁻¹)Degradation Temp (°C)
1%0.4417.38427
3%0.4922.05425
5%0.3723.07425
  • Increasing benzoyl peroxide (BPO) initiator concentration reduces particle size and enhances magnetic properties due to faster polymerization kinetics .

Anionic Polymerization

Anionic dispersion polymerization of 1,4-DVB in n-heptane produces microgels stabilized by poly(4-tert-butylstyrene) chains. The molecular weight of microgel nuclei increases with DVB concentration, reaching a critical transition point (Rₑᵣᵢₜᵢcₐₗ) beyond which macrogelation occurs .

Critical DVB Concentrations for Microgel Formation

PtBS Chain Length (kDa)Rₑᵣᵢₜᵢcₐₗ (DVB:PtBS Molar Ratio)
101.5
202.0
302.5

Cationic Polymerization

Cationic polymerization of commercial DVB using Maghnite-H⁺ yields linear poly(DVB-co-ethylvinylbenzene). The reaction rate and polymer molecular weight depend on catalyst concentration:

  • Intrinsic viscosity increases from 0.62 to 0.72 g·cm⁻³ as Maghnite-H⁺ decreases from 10% to 5% .

Crosslinking Efficiency

DVB’s bifunctional vinyl groups enable high crosslinking densities. Studies show that residual vinyl groups in DVB-containing polymers participate in post-polymerization reactions, enhancing thermal stability (degradation temperatures >420°C) .

Reaction with Diethylamine

Lithium diethylamide catalyzes the addition of diethylamine to meta-DVB, producing 1-(2-diethylaminoethyl)-3-vinylbenzene (m-EAS). The reaction follows pseudo-first-order kinetics, with a rate constant k=4.35×103mol1s1k=4.35\times 10^{-3}\,\text{mol}^{-1}\text{s}^{-1} at 50°C .

Table 2: Product Distribution in m-DVB-Diethylamine Reaction

ProductYield (mol%)
m-EAS75
m-BEAB15

Reactivity with Oxidizing and Reducing Agents

DVB exhibits high reactivity with strong oxidizers and reducing agents:

  • Oxidation : Reacts exothermically with halogens (e.g., bromine) under acid catalysis, leading to substitution products .

  • Reduction : Generates hydrogen gas when exposed to alkali metals or hydrides .

Thermodynamic Data for DVB Dehydrogenation
ΔrH=126.0±9.5kJ mol gas phase \Delta_r H^\circ =126.0\pm 9.5\,\text{kJ mol}\,\text{ gas phase }

Chloromethylation for Functional Polymers

Styrene-DVB copolymers undergo chloromethylation to form anion-exchange resins. This reaction introduces -CH₂Cl groups, which are subsequently quaternized with trimethylamine .

Key Challenges :

  • Byproduct formation (e.g., bis-chloromethyl ether derivatives) .

  • Requires strict control of reaction conditions to avoid over-crosslinking.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling divinylbenzene in laboratory settings?

  • Methodological Answer : this compound requires strict adherence to safety measures due to its irritant and toxic properties. Key protocols include:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Storage : Store in airtight containers away from light and peroxides, as DVB is prone to polymerization and degradation .
  • Emergency Measures : Immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .

Q. How can researchers characterize the purity of technical-grade this compound?

  • Methodological Answer : Technical-grade DVB (e.g., 55% or 80% purity) requires analytical validation:

  • Gas Chromatography (GC) : Quantify isomer ratios (meta-, para-) and detect stabilizers like 4-tert-butylpyrocatechol .
  • FT-IR Spectroscopy : Identify vinyl group signatures (~1630 cm⁻¹) and monitor degradation products .
  • NMR Spectroscopy : Resolve structural isomers and confirm absence of oligomers .

Q. What experimental parameters are critical for emulsion polymerization using this compound?

  • Methodological Answer : Key parameters include:

  • Monomer Ratio : Adjust DVB concentration (1–5 wt%) to control crosslinking density .
  • Surfactant Selection : Use ionic surfactants (e.g., SDS) to stabilize droplets and prevent coalescence .
  • Temperature : Maintain 60–80°C to optimize initiator efficiency (e.g., KPS) while minimizing premature polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity ratios for this compound copolymerization?

  • Methodological Answer : Discrepancies arise from varying experimental conditions. To address this:

  • Systematic Review : Compare studies using the Fineman-Ross or Kelen-Tüdős methods to calculate reactivity ratios under standardized temperatures and solvent systems .
  • Replication Studies : Reproduce conflicting experiments with controlled initiator concentrations and monomer feed ratios .
  • Computational Modeling : Apply Q-e scheme or DFT calculations to predict copolymer composition trends .

Q. What strategies optimize crosslinking density in DVB-based polymers for tailored mechanical properties?

  • Methodological Answer :

  • Gel Fraction Analysis : Measure insoluble polymer fractions after Soxhlet extraction to correlate crosslinking with DVB content .
  • Swelling Studies : Use solvents (e.g., toluene) to assess network structure via Flory-Rehner theory .
  • Dynamic Mechanical Analysis (DMA) : Link glass transition temperature (Tg) shifts to crosslinker concentration and curing time .

Q. How can collaborative academic-industry partnerships enhance DVB research scalability?

  • Methodological Answer :

  • Data Sharing Frameworks : Integrate university analytical resources (e.g., Changzhou University’s testing center) with industrial pilot-scale reactors for reproducible synthesis .
  • Scale-Up Challenges : Address mass transfer limitations in batch reactors by adopting continuous-flow systems with real-time monitoring .
  • Intellectual Property Agreements : Predefine data ownership to facilitate joint publications while protecting proprietary methods .

Q. What advanced techniques elucidate thermal degradation mechanisms in DVB-based resins?

  • Methodological Answer :

  • TGA-FTIR Coupling : Track volatile degradation products (e.g., styrene, benzene) and assign decomposition stages .
  • Py-GC/MS : Identify oligomeric fragments and propose degradation pathways .
  • Activation Energy Analysis : Apply Kissinger or Ozawa methods to model kinetic parameters under non-isothermal conditions .

Q. Guidance for Data Contradiction Analysis

  • Literature Triangulation : Cross-reference data from peer-reviewed journals, patents, and technical reports while prioritizing studies with transparent experimental sections .
  • Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate reactivity ratios or toxicity data, accounting for study heterogeneity .
  • Peer Consultation : Engage in interdisciplinary forums to validate hypotheses, particularly for conflicting results in polymerization kinetics .

Comparison with Similar Compounds

Crosslinking Efficiency and Polymer Properties

DVB’s crosslinking efficiency is superior to non-aromatic crosslinkers like dimethacrylates and allyl compounds. For example:

  • In eugenol-DVB copolymers, increasing DVB content (5–20 wt%) linearly enhances crosslink density, leading to higher thermal stability (decomposition onset from 210°C to 270°C) and reduced swelling (from 200% to 50%) .
  • Styrene-DVB grafted polyethylene films show extreme dependence on DVB concentration: low DVB (≤5%) accelerates graft polymerization by restricting polystyrene (PS) chain mobility, while high DVB (>10%) slows diffusion due to dense crosslinking .
  • In contrast, methyl methacrylate-dimethacrylate copolymers exhibit lower thermal stability despite similar crosslink densities, attributed to the absence of aromatic rings in dimethacrylates .

Table 1: Thermal Stability of Crosslinked Polymers

Polymer System Crosslinker Decomposition Onset (°C) Reference
Eugenol-DVB copolymer DVB (20 wt%) 270
Styrene-DVB grafted PE DVB (10 wt%) 300
Methyl methacrylate-dimethacrylate Ethylene glycol dimethacrylate 220

Table 2: SPME Sorbent Performance

Sorbent Type Target Compounds Average RSD (%) Reference
DVB/PDMS Sesquiterpenes, organosulfur 5–10
CAR/PDMS Alcohols, ketones (MW <150 Da) 4–8
CWR/PDMS/DVB Broad-range volatiles 2.01–3.76

Structural and Swelling Behavior

DVB’s aromaticity imparts rigidity, reducing swelling in polar solvents compared to glycidyl methacrylate (GMA) and bismaleimide (BM) copolymers:

  • DVB-GMA microspheres (50:50 molar ratio) exhibit moderate swelling (120%) in toluene, while BM-GMA swells excessively (250%) due to polar epoxy groups .
  • Dimethacrylic/DVB copolymers show lower swelling than diacrylic/DVB analogs, as methyl groups introduce steric hindrance and flexible networks .

Properties

IUPAC Name

1,2-bis(ethenyl)benzene
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InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2
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InChI Key

MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1C=C
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Molecular Formula

C10H10, Array
Record name DIVINYL BENZENE
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DSSTOX Substance ID

DTXSID30110005
Record name 1,2-Divinylbenzene
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Molecular Weight

130.19 g/mol
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Physical Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid.
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Boiling Point

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F
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Flash Point

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F
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Record name Divinyl benzene
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005%
Record name DIVINYL BENZENE
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Record name DIVINYLBENZENE (MIXED ISOMERS)
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Record name Divinyl benzene
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Density

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93
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Record name DIVINYL BENZENE
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Record name Divinyl benzene
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URL https://www.cdc.gov/niosh/npg/npgd0248.html
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Vapor Density

Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg
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Record name DIVINYL BENZENE
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Record name Divinyl benzene
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URL https://www.cdc.gov/niosh/npg/npgd0248.html
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Impurities

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE.
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Color/Form

Pale, straw-colored liquid.

CAS No.

1321-74-0, 91-14-5, 9003-69-4
Record name DIVINYL BENZENE
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Record name DIVINYL BENZENE
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Melting Point

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F
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Record name DIVINYL BENZENE
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Record name Divinyl benzene
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